molecular formula C7H8N2O B1205210 5-Methylnicotinamide CAS No. 70-57-5

5-Methylnicotinamide

Cat. No. B1205210
CAS RN: 70-57-5
M. Wt: 136.15 g/mol
InChI Key: BCCUXBGEPLKSEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Methylnicotinamide-adenine dinucleotide, an analogue of 5-MNA, is synthesized through chemical conversion from 5-methylthionicotinamide-adenine dinucleotide, which is obtained by enzymic transglucosidation. This process highlights the complex synthetic pathways that can produce 5-MNA derivatives, offering insights into the compound's versatile nature in biochemical contexts (Samama, Wrixon, & Biellmann, 1981).

Molecular Structure Analysis

The molecular structure of 5-MNA and its derivatives is characterized by their interaction with enzymes, such as liver alcohol dehydrogenase. X-ray diffraction methods have revealed that 5-MNA binds to liver alcohol dehydrogenase with the pyridinium ring oriented away from the active site, suggesting specific structural features that influence its biochemical activity and interaction with proteins (Samama, Wrixon, & Biellmann, 1981).

Chemical Reactions and Properties

5-MNA exhibits significant chemical reactivity, serving as a precursor and intermediate in various synthetic and metabolic pathways. Its involvement in inhibiting poly(ADP-ribose) synthetase and enhancing the cytotoxicity of alkylating agents and radiation in mouse lymphoma L1210 cells underscores its potential as a bioactive molecule with chemotherapeutic relevance (Nduka & Shall, 1980).

Physical Properties Analysis

The physical properties of 5-MNA, such as its solubility, melting point, and stability, are crucial for its biological functions and pharmaceutical applications. These properties are influenced by its molecular structure and the presence of functional groups, which determine its behavior in biological systems and its interaction with other molecules.

Chemical Properties Analysis

5-MNA's chemical properties, including its reactivity towards various reagents, its role as an inhibitor or activator in enzymatic reactions, and its pharmacological activities, are central to understanding its mechanism of action in biological systems. For instance, its ability to enhance DNA synthesis and cell proliferation in rat liver cells in culture suggests a physiological role that could be leveraged for therapeutic applications (Hoshino, Kühne, & Kröger, 1982).

Scientific Research Applications

  • Application in Aging Research

    • Summary of Application : 5-Methylnicotinamide is a precursor of Nicotinamide Adenine Dinucleotide (NAD+), an essential enzyme for various critical cell functions, including metabolism, DNA repair, cell growth, and survival . Recent research suggests that boosting NAD+ levels can alleviate or even reverse age-related conditions .
    • Methods of Application : The research involves cell and animal studies, as well as clinical trials, to assess the effects of NAD+ precursors on human metabolism and skin aging .
    • Results : In rodents, NAD+ precursors ameliorate the detrimental effects of NAD+ reduction with age, and significantly improve several metabolic functions .
  • Application in Dermatology

    • Summary of Application : 5-Methylnicotinamide has been identified as a metabolic indicator of keloid severity . Keloids are a skin fibroproliferative disease with unknown pathogenesis .
    • Methods of Application : The study involved metabolomics and transcriptomics for data analysis . Differential metabolites were calculated by machine learning .
    • Results : The study revealed that 5-hydroxylysine and 1-methylnicotinamide may be metabolic indicators of keloid severity .
  • Application in DNA Repair

    • Summary of Application : 5-Methylnicotinamide, as a precursor of NAD+, plays a crucial role in DNA repair . NAD+ is required for the addition of poly-ADP ribose to proteins, a process involved in DNA repair, apoptosis, and many other biological processes to maintain cellular homeostasis .
    • Methods of Application : The research involves cell and animal studies to assess the effects of NAD+ precursors on DNA repair .
    • Results : Studies have shown that boosting NAD+ levels can enhance the DNA repair process .
  • Application in Metabolism Regulation

    • Summary of Application : 5-Methylnicotinamide, being a precursor of NAD+, is involved in regulating cell growth, energy metabolism, stress resistance, inflammation, circadian rhythm, and neuronal function .
    • Methods of Application : The research involves cell and animal studies, as well as clinical trials, to assess the effects of NAD+ precursors on metabolism .
    • Results : In rodents, NAD+ precursors significantly improve several metabolic functions .
  • Application in Genotoxic Stress Regulation

    • Summary of Application : 5-Methylnicotinamide, as a precursor of NAD+, plays a crucial role in regulating genotoxic stress . NAD+ is required for the addition of poly-ADP ribose to proteins, a process involved in DNA repair, apoptosis, and many other biological processes to maintain cellular homeostasis .
    • Methods of Application : The research involves cell and animal studies to assess the effects of NAD+ precursors on genotoxic stress regulation .
    • Results : Studies have shown that boosting NAD+ levels can enhance the body’s response to genotoxic stress .
  • Application in Infectious Stress Regulation

    • Summary of Application : 5-Methylnicotinamide, being a precursor of NAD+, is involved in regulating infectious stress . NAD+ is required for the addition of poly-ADP ribose to proteins, a process involved in DNA repair, apoptosis, and many other biological processes to maintain cellular homeostasis .
    • Methods of Application : The research involves cell and animal studies, as well as clinical trials, to assess the effects of NAD+ precursors on infectious stress regulation .
    • Results : In rodents, NAD+ precursors significantly improve the body’s response to infectious stress .

Safety And Hazards

5-Methylnicotinamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There has been emerging interest in assessing Nicotinamide N-methyltransferase (NNMT), a related compound, as a potential therapeutic target and discovering NNMT inhibitors .

properties

IUPAC Name

5-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-2-6(7(8)10)4-9-3-5/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCUXBGEPLKSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220254
Record name 5-Methylnicotinamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylnicotinamide

CAS RN

70-57-5
Record name 5-Methylnicotinamide
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Record name 70-57-5
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Record name 5-Methylnicotinamide
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Record name 5-methylpyridine-3-carboxamide
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Record name 5-METHYLNICOTINAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
292
Citations
SA Kempson - American Journal of Physiology-Renal …, 1986 - journals.physiology.org
… Doses of nicotinamide and 5-methylnicotinamide … 286k62 5-Methylnicotinamide … Uptake in vesicles from nicotinamideand 5-methylnicotinamide-treated …
Number of citations: 9 journals.physiology.org
JP SAMAMA, AD WRIXON… - European Journal of …, 1981 - Wiley Online Library
… 5-methylnicotinamide ribose is then located at the surface of the catalytic domain. The dotted line in Fig. refers to the 5-methylnicotinamide … tation of the 5-methylnicotinamide ring though …
Number of citations: 27 febs.onlinelibrary.wiley.com
LG Durrant, GP Margison, JM Boyle - Carcinogenesis, 1981 - academic.oup.com
The lethality of N-methyl-N-nitrosourea (MNU) to mouse L1210 cells, as determined by colony forming ability, was potentiated 2.8 fold by the addition of 1 mM 5′-methylnicotinamide (…
Number of citations: 41 academic.oup.com
MG Costantini, GS Johnson - Experimental cell research, 1981 - Elsevier
… To demonstrate a possible involvement of ADP-ribosylation in rRNA metabolism and an alteration in this function by PA, we have tested the effects of 5methylnicotinamide and thymidine…
Number of citations: 19 www.sciencedirect.com
N Nduka, S Shall - Biochemical and Biophysical Research …, 1980 - Elsevier
… to 5-methylnicotinamide; we show that this has marked … wild type cells in the absence of both 5-methylnicotinamide … symbols, cells were plated in the presence of 5-methylnicotinamide. …
Number of citations: 7 www.sciencedirect.com
WR Kidwell, KE Burdette - Biochemical and Biophysical Research …, 1974 - Elsevier
… 10 mM 5-methylnicotinamide … Both cell types in the absence of 5-methylnicotinamide … As seen, the two cell types in the absence of 5-methylnicotinamide have the same doubling time (…
Number of citations: 60 www.sciencedirect.com
JB Clark, S Pinder - Biochemical Journal, 1969 - portlandpress.com
… presence of 5-methylnicotinamide or ethionine, whereas 5-methylnicotinamide or ethionine … However, in the presence of 5-methylnicotinamide + nicotinamide, the NADP concentration …
Number of citations: 46 portlandpress.com
N NDUKA, CJ SKIDMORE… - European Journal of …, 1980 - Wiley Online Library
… to test the synergism between these compounds and the cytotoxic effects of methylnitrosourea and y-radiation we therefore chose the following doses : 5-methylnicotinamide and …
Number of citations: 257 febs.onlinelibrary.wiley.com
PM Goodwin, PJ Lewis, MI Davies, CJ Skidmore… - … et Biophysica Acta (BBA …, 1978 - Elsevier
… 5-Methylnicotinamide was present in the appropriate tubes … of concentrations of 5-methylnicotinamide which inhibit the NAD … metabolism, then 5-methylnicotinamide should modify both …
Number of citations: 137 www.sciencedirect.com
CJ SKIDMORE, MI DAVIES… - European journal of …, 1979 - Wiley Online Library
… Several inhibitors of poly(ADP-ribose) polymerase inhibit the drop in cellular NAD caused by these two agents: 2 mM 5-methylnicotinamide, 1 mM theophylline or 1 mM theobromine …
Number of citations: 325 febs.onlinelibrary.wiley.com

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